(2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine is a chiral organic compound characterized by the presence of an oxolane ring and a difluorophenyl substituent. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold in drug development due to its unique structural features.
The compound falls under the category of oxolanes, which are cyclic ethers with a five-membered ring structure containing one oxygen atom. It is classified as an amine due to the presence of an amino group attached to the oxolane ring. The specific arrangement of substituents gives rise to its chiral nature, which can significantly influence its biological activity and interactions.
The synthesis of (2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine typically involves several key steps:
Industrial production methods may optimize these synthetic routes to enhance yield and purity, employing catalysts and controlled reaction conditions.
The molecular formula for (2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine is , with a molecular weight of approximately 199.2 g/mol. The structure features:
The stereochemistry is critical; the specific configuration at the 2 and 3 positions affects its pharmacological properties.
(2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine can participate in several types of chemical reactions:
Common reagents for these transformations include halides for substitution and various acids or bases to facilitate reaction conditions.
The mechanism of action for (2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine is primarily related to its interactions with biological targets such as enzymes or receptors. The difluorophenyl group enhances binding affinity and specificity due to its electron-withdrawing properties, which can stabilize interactions with target sites. The oxolane ring contributes to conformational flexibility, allowing better accommodation within active sites .
The physical properties of (2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine include:
Chemical properties include:
Relevant data indicates that this compound has potential for further development in pharmaceutical applications due to its unique structural characteristics .
(2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine has several potential applications in scientific research:
The oxolane (tetrahydrofuran) ring in (2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine serves as a conformationally restricted scaffold that dictates pharmacological interactions. Two primary strategies dominate its stereoselective construction: chiral pool utilization and asymmetric catalysis. The chiral pool approach leverages inexpensive carbohydrate precursors like 2-deoxy-D-ribose, which undergoes borohydride reduction and acid-catalyzed cyclization to yield (2R,3S)-2-(hydroxymethyl)oxolan-3-ol—a stereochemically defined building block. This method achieves >90% diastereoselectivity but requires downstream functional group modifications to access the target amine [6]. Alternatively, catalytic asymmetric ring-opening (ARO) of epoxides or reductive cyclization of γ-hydroxy ketones using transition-metal catalysts (e.g., Ru(II)-BINAP complexes) provides enantiopure oxolanes. For example, ARO of furfuryl glycidyl ether with TMSN₃ and a salen-Co(III) catalyst yields 3-azidooxolanes with ee >95%, which are hydrogenated to the target amine [4] [8].
Table 1: Methods for Oxolane Ring Construction
Method | Starting Material | Key Reagent/Catalyst | d.r./ee | Limitations |
---|---|---|---|---|
Chiral Pool (Carbohydrates) | 2-Deoxy-D-ribose | NaBH₄, HCl/H₂O | d.r. >20:1 | Multi-step, protecting groups |
Asymmetric Ring-Opening | Furfuryl glycidyl ether | Salen-Co(III)/TMSN₃ | ee >95% | Sensitive azide intermediates |
Reductive Cyclization | γ-Hydroxy ketone | Ru(II)-BINAP/H₂ | ee >90% | Substrate specificity |
Installation of the C3-amine group with (2R,3R) stereochemistry is achieved via dynamic kinetic resolution (DKR) or enantioselective C–H amination. DKR of racemic oxolanyl ketones employs amine transaminases (ATAs) to convert ketones to amines while simultaneously racemizing the substrate. Using Chromobacterium violaceum ATA and a pyridoxal-5′-phosphate (PLP) cofactor, 3-oxo-2-(3,4-difluorophenyl)oxolane is converted to the (2R,3R)-amine isomer with >99% ee and 88% yield, outperforming chemical reductants like NaBH₄ which yield diastereomeric mixtures [9]. Alternatively, Rh₂(S-DOSP)₄-catalyzed C–H insertion into benzylic ethers generates oxolanyl amines directly. This method positions the amine cis to the C2 aryl group, critical for the (2R,3R) configuration, with reported yields of 75–82% and ee >90% [7]. For azide intermediates, Noyori asymmetric hydrogenation using (S)-MeO-BIPHEP/RuCl₂ reduces enantiotopic imines without epimerization [7].
Incorporation of the 3,4-difluorophenyl moiety employs either late-stage coupling or early-stage fluorination. Nucleophilic aromatic substitution (SNAr) on electron-deficient aryl halides is highly efficient: a 3,4-difluorobenzoyl oxolane intermediate undergoes Pd-catalyzed Kumada coupling with (3,4-difluorophenyl)magnesium bromide, achieving 85–92% yields. This method benefits from the electrophilic nature of the difluorophenyl group and avoids regioisomer issues [2]. Conversely, electrophilic fluorination using Selectfluor® on a monofluorophenyl precursor suffers from poor regioselectivity (<5:1 regioisomer ratio) and requires tedious chromatographic purification, reducing overall yields to 40–50% [9]. Early-stage incorporation via Suzuki-Miyaura coupling of 3,4-difluorophenylboronic acid to bromooxolanes is optimal for solid-phase synthesis (see 1.4), providing >95% purity after resin cleavage [10].
Table 2: Fluorophenyl Attachment Strategies
Strategy | Reagents/Conditions | Yield | Regioselectivity | Advantage |
---|---|---|---|---|
Kumada Coupling | (3,4-F₂C₆H₃)MgBr, Pd(dppf)Cl₂, THF, 0°C | 92% | >99% | No isomerization |
Suzuki-Miyaura | 3,4-F₂C₆H₃B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 88% | >99% | Mild conditions, scalable |
Electrophilic Fluorination | Selectfluor®, MeCN, 80°C | 45% | <5:1 (ortho:meta) | Low cost, but poor selectivity |
Solid-phase synthesis enables rapid generation of (2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine analogs for SAR studies. Wang resin-linked oxolanes are constructed using three key strategies:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: